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Abstract
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of the DNA damage

response (DDR) through its deubiquitinating activity on a multitude of proteins central to

genome integrity. Its role in stabilizing key factors across various DNA repair pathways has

positioned USP7 as a promising therapeutic target in oncology. This technical guide provides

an in-depth analysis of the impact of USP7-797, a potent and selective USP7 inhibitor, on DNA

damage repair pathways. We will explore the core mechanisms of USP7 in DNA repair, the

specific effects of its inhibition by USP7-797, and detailed protocols for key experimental

assays to investigate these effects.

Introduction to USP7 and its Role in DNA Damage
Repair
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific

protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating

the stability and function of numerous substrate proteins. By removing ubiquitin chains, USP7

rescues its substrates from proteasomal degradation, thereby controlling their cellular

abundance and activity. USP7 is implicated in a wide array of cellular processes, including cell

cycle control, apoptosis, and epigenetic regulation.[1]
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A substantial body of evidence has solidified USP7 as a master regulator of genome stability.[2]

Its substrates include key proteins involved in various DNA damage repair pathways, such as:

The p53-Mdm2 Pathway: USP7 is a critical regulator of the tumor suppressor p53. It can

deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, Mdm2. Under

normal conditions, USP7 preferentially stabilizes Mdm2, leading to p53 degradation.

However, upon DNA damage, this balance can shift to favor p53 stabilization, leading to cell

cycle arrest, apoptosis, or DNA repair.

Homologous Recombination (HR): USP7 has been shown to regulate the stability of proteins

involved in HR, a high-fidelity DNA double-strand break (DSB) repair pathway.

Non-Homologous End Joining (NHEJ): Emerging evidence suggests a role for USP7 in

modulating the NHEJ pathway, an alternative and more error-prone DSB repair mechanism.

Translesion Synthesis (TLS): USP7 stabilizes key proteins in the TLS pathway, which allows

DNA replication to bypass lesions. A key substrate in this pathway is Rad18.[3][4][5]

Mediator of DNA Damage Checkpoint 1 (MDC1): USP7 deubiquitinates and stabilizes

MDC1, a crucial scaffold protein that facilitates the recruitment of other DNA damage

response factors to the sites of DSBs.[6]

Given its central role in these pathways, inhibition of USP7 presents a compelling strategy to

compromise the DNA repair capacity of cancer cells, potentially sensitizing them to DNA-

damaging agents.

USP7-797: A Selective USP7 Inhibitor
USP7-797 is a selective and orally bioavailable inhibitor of USP7 with a reported IC50 of 0.5

nM in a biochemical assay.[7] Its primary mechanism of action involves the inhibition of USP7's

deubiquitinating activity, leading to the ubiquitination and subsequent proteasomal degradation

of its substrates.

The cytotoxic effects of USP7-797 have been demonstrated in various cancer cell lines. The

half-maximal cytotoxic concentration (CC50) values for USP7-797 are presented in the table

below.
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Cell Line Cancer Type p53 Status CC50 (µM)

M07e Hematological Wild-Type 0.2

OCI-AML5 Hematological Wild-Type 0.2

MOLM13 Hematological Wild-Type 0.4

MM.1S Hematological Wild-Type 0.1

SH-SY5Y Neuroblastoma Wild-Type 1.9

CHP-134 Neuroblastoma Wild-Type 0.6

NB-1 Neuroblastoma Wild-Type 0.5

H526 p53-mutant cancer Mutant 0.5

LA-N-2 p53-mutant cancer Mutant 0.2

SK-N-DZ p53-mutant cancer Mutant 0.2

Data sourced from

MedchemExpress.[7]

Impact of USP7-797 on DNA Damage Repair
Pathways
Inhibition of USP7 by USP7-797 disrupts the stability of its numerous substrates involved in the

DDR, leading to impaired DNA repair capacity. The following sections detail the effects on key

pathways.

The p53-Mdm2 Pathway
A primary and well-characterized consequence of USP7 inhibition is the destabilization of

Mdm2. This leads to the accumulation and activation of the p53 tumor suppressor, which in turn

can induce cell cycle arrest, apoptosis, and DNA repair.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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